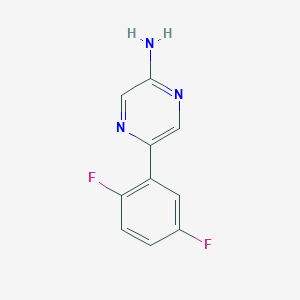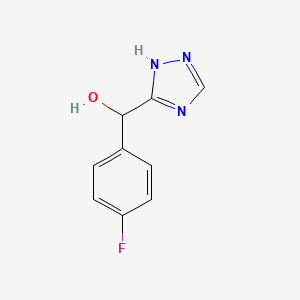![molecular formula C12H16O2 B1466843 [4-(Cyclobutylmethoxy)phenyl]methanol CAS No. 1224719-91-8](/img/structure/B1466843.png)
[4-(Cyclobutylmethoxy)phenyl]methanol
Overview
Description
“[4-(Cyclobutylmethoxy)phenyl]methanol” is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 178.23 . The IUPAC name for this compound is 4-(cyclobutylmethoxy)phenol .
Synthesis Analysis
The synthesis of phenols like “this compound” can be achieved through several laboratory methods . These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H14O2/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9,12H,1-3,8H2 .Physical and Chemical Properties Analysis
“this compound” should be stored at a temperature between 2-8°C .Scientific Research Applications
Reaction Behavior and Catalysis
Studies have explored the reaction behavior of cyclopropylmethyl cations derived from cyclopropylmethanols, highlighting their transformation into various products depending on the substituents and reaction conditions, such as homoallylic ethers and selenochromene derivatives (Honda et al., 2009). Similarly, bis(4-alkoxyphenyl)methanol has been shown to undergo Lewis acid-catalyzed reactions with (diarylmethylene)- and (dialkylmethylene)cyclopropanes, leading to polysubstituted cyclopentenes and methylenecyclobutanes (Yao et al., 2009).
Surface Site Probing
The adsorption and desorption of methanol on ceria nanocrystals with well-defined surface planes have been utilized to probe the nature of surface sites, revealing insights into the distribution of methoxy species and their influence by the coordination status of surface cations and defect sites (Wu et al., 2012).
Synthesis Techniques
Palladium-catalyzed synthesis methods have been developed for creating 2E-[(methoxycarbonyl)methylene]tetrahydrofurans via oxidative cyclization–methoxycarbonylation of 4-yn-1-ols, demonstrating the versatility of methanol in organic synthesis (Gabriele et al., 2000). The synthesis of α-hydroxy esters has also been achieved through bidentate chelation-controlled alkylation of glycolate enolate, showcasing advanced asymmetric synthesis techniques (Jung et al., 2000).
Photogeneration and Reactivity
The photogeneration and reactivity of aromatic halides have been investigated, leading to the discovery of novel pathways for aryl cations, including 4-hydroxy(methoxy)phenyl cation, and their addition to pi nucleophiles, demonstrating innovative approaches to aromatic substitution (Protti et al., 2004).
Properties
IUPAC Name |
[4-(cyclobutylmethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-8-10-4-6-12(7-5-10)14-9-11-2-1-3-11/h4-7,11,13H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOQUPGAKRLACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
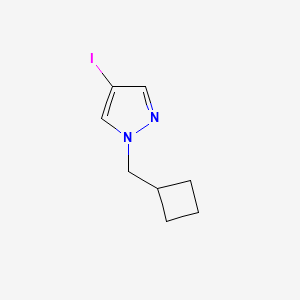
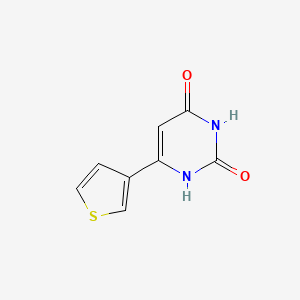
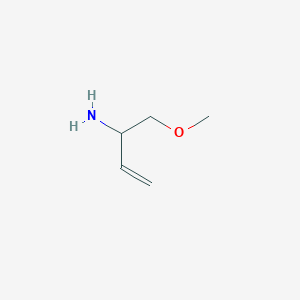

![1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466770.png)
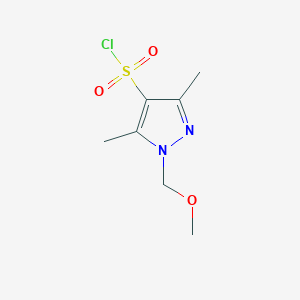
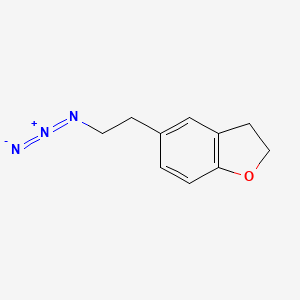
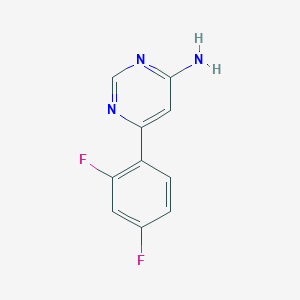
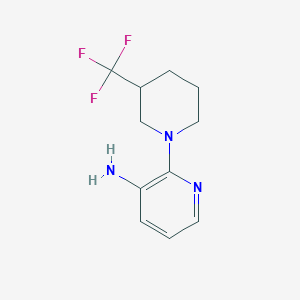
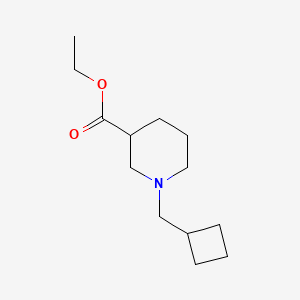
![2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1466777.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466778.png)
